![molecular formula C19H14FN5O2 B2721462 1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione CAS No. 2379996-68-4](/img/structure/B2721462.png)
1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione, commonly known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTP belongs to the class of triazolopyrazine derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of FPTP involves the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. FPTP has been found to inhibit the activation of these pathways, which are involved in cell proliferation and survival. FPTP also induces apoptosis by activating caspase-3 and PARP cleavage. In addition, FPTP has been found to regulate glucose metabolism by activating AMPK and inhibiting GSK-3β.
Biochemical and physiological effects:
FPTP has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation by regulating the expression of various antioxidant enzymes and cytokines. FPTP also regulates glucose metabolism by increasing glucose uptake and reducing gluconeogenesis. In addition, FPTP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FPTP has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. FPTP is also stable under normal laboratory conditions and has a long shelf life. However, FPTP has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. FPTP also has poor pharmacokinetic properties, which limits its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on FPTP. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and autoimmune disorders. Another direction is to optimize the synthesis process to improve the yield and purity of FPTP. Moreover, the development of FPTP analogs with improved pharmacokinetic properties can enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the effects of FPTP can provide insights into its therapeutic potential.
Conclusion:
In conclusion, FPTP is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the regulation of glucose metabolism. FPTP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on FPTP, which can enhance its therapeutic potential.
Synthesemethoden
The synthesis of FPTP involves the reaction of 4-fluorobenzaldehyde with 4-phenyl-1H-1,2,3-triazole-5-amine to form the intermediate compound. This intermediate compound is then reacted with pyrazine-2,3-dione to obtain the final product, FPTP. The synthesis process can be optimized by modifying the reaction conditions such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
FPTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. FPTP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-diabetic properties by regulating glucose metabolism and reducing insulin resistance. In addition, FPTP has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-16(9-7-14)24-11-10-23(18(26)19(24)27)12-15-13-25(22-21-15)17-4-2-1-3-5-17/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHAGXCQXUZGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.